molecular formula C11H12N2O2 B1671623 Ethotoin CAS No. 86-35-1

Ethotoin

Cat. No. B1671623
CAS RN: 86-35-1
M. Wt: 204.22 g/mol
InChI Key: SZQIFWWUIBRPBZ-UHFFFAOYSA-N
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Description

Ethotoin is an anticonvulsant drug used to control tonic-clonic (grand mal) and complex partial seizures . It is a hydantoin derivative, similar to phenytoin .


Synthesis Analysis

Ethotoin is synthesized by the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, which forms an intermediate urea derivative. This intermediate, under acidic conditions, cyclizes to 5-phenylhydantoin. Alkylation of this product using ethyl iodide leads to the formation of ethotoin .


Molecular Structure Analysis

The molecular formula of Ethotoin is C11H12N2O2 . It is an imidazolidine-2,4-dione that is hydantoin substituted by ethyl and phenyl at positions 3 and 5, respectively .


Chemical Reactions Analysis

The mechanism of action of Ethotoin is probably very similar to that of phenytoin . The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges .


Physical And Chemical Properties Analysis

Ethotoin has a density of 1.2±0.1 g/cm3, and its molar refractivity is 54.8±0.3 cm3 . The molecule has 4 H bond acceptors and 1 H bond donor . Its polar surface area is 49 Å2, and its molar volume is 170.6±3.0 cm3 .

Scientific Research Applications

Pharmacokinetics and Efficacy in Seizure Control

Ethotoin is primarily recognized for its role in seizure control, especially in children and adolescents. Carter et al. (1984) noted its effectiveness in controlling seizures without side effects, highlighting its potential in generalized and psychomotor seizures (Carter, Helms, & Boehm, 1984). Furthermore, Lund et al. (1975) discussed its usage as a replacement for phenytoin in cases of mild epilepsy, especially when side effects like gingival hyperplasia and hypertrichosis are a concern (Lund, Sjö, & Hvidberg, 1975).

Analytical Methods for Determination

The determination of ethotoin levels in human plasma has been a subject of study, with Yonekawa et al. (1975) developing a gas chromatographic method for this purpose. This work contributed significantly to understanding the drug's metabolism, absorption, and excretion (Yonekawa, Kupferberg, & Cantor, 1975).

Ethotoin Metabolism and Kinetics

The metabolic pathways and kinetics of ethotoin have been extensively studied. For instance, Sjö et al. (1975) observed dose-dependent elimination kinetics of ethotoin, which paralleled those known for phenytoin, suggesting a need for plasma level monitoring in therapy (Sjö, Hvidberg, Larsen, Lund, & Næstoft, 1975).

Synthesis and Chemical Analysis

Recent advancements include the facile synthesis of ethotoin, as reported by Tanwar et al. (2017), who developed a novel and simple approach for the preparation of substituted hydantoins, including ethotoin. This method avoids conventional multistep protocols and hazardous reagents, which is significant for the pharmaceutical industry (Tanwar, Ratan, & Gill, 2017).

Ethotoin in Intractable Epilepsy

Biton et al. (1990) conducted a retrospective study on the use of ethotoin as adjunctive therapy for intractable seizures. They found a significant reduction in seizure frequency, particularly tonic seizures, suggesting its potential utility in specific types of epilepsy (Biton, Gates, Ritter, & Loewenson, 1990).

Novel Pharmaceutical Applications

The research by Konnert et al. (2016) explored mechanochemistry for the preparation of bioactive 3,5-disubstituted hydantoins, including ethotoin. This innovative method showed promise for the preparation of various pharmacologically active compounds, expanding the potential applications of ethotoin beyond traditional uses (Konnert, Dimassi, Gonnet, Lamaty, Martínez, & Colacino, 2016).

Comparative Studies with Other Anticonvulsants

Troupin et al. (1979) provided valuable pharmacokinetic data comparing ethotoin with other anticonvulsants, such as mephenytoin. This study was crucial for understanding ethotoin's place in the broader context of anticonvulsant therapy (Troupin, Friel, Lovely, & Wilensky, 1979).

Safety And Hazards

Ethotoin should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas, or vapours should be avoided . In case of ingestion, rinse mouth with water, do not induce vomiting, and seek medical help immediately .

properties

IUPAC Name

3-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SZQIFWWUIBRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6023020
Record name Ethotoin
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Molecular Weight

204.22 g/mol
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Physical Description

Solid
Record name Ethotoin
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Solubility

Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L
Record name Ethotoin
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Mechanism of Action

The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. Ethotoin inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is associated with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/
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Product Name

Ethotoin

Color/Form

Stout prisms from water.

CAS RN

86-35-1
Record name Ethotoin
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Melting Point

94 °C
Record name Ethotoin
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Record name Ethotoin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
AS Troupin, P Friel, MP Lovely… - Annals of Neurology …, 1979 - Wiley Online Library
… Single‐dose studies of mephenytoin (Mesantoin) and ethotoin (Peganone) were performed … Ethotoin administration was 25 mg per kilogram in 5 patients. Ethotoin T max was 2 hours, …
Number of citations: 35 onlinelibrary.wiley.com
WD Hooper, NJ O'shea, MS Qing - Chirality, 1992 - Wiley Online Library
… a single oral dose of racemic ethotoin, lo which is to our … the enantioselective pharmacokinetics of ethotoin, there have been … Thus, while both enantiomers of ethotoin are susceptible to …
Number of citations: 12 onlinelibrary.wiley.com
DR Minck, KD Acuff‐Smith, CV Vorhees - Teratology, 1991 - Wiley Online Library
Pregnant Sprague‐Dawley CD rats were orally administered either phenytoin (PHT, 200 mg/kg), mephenytoin (MPH, 100 mg/kg), ethotoin (ETH, 600 mg/kg), hydantoin (HYD, 1,200 mg/…
Number of citations: 31 onlinelibrary.wiley.com
LV Allen Jr - US Pharm, 2018 - uspharmacist.com
Discussion: Ethotoin (Peganone) is an anticonvulsant drug used in the treatment of epilepsy; it is a hydantoin similar to phenytoin and does not cause general central nervous system …
Number of citations: 2 www.uspharmacist.com
MC Meyer, BJ Holcombe, GJ Burckart… - Clinical …, 1983 - Wiley Online Library
… ethotoin is as effective in the treatment of grand mal and psychomotor seizures.3, 4, 8, 11, 13, 18 There is a renewed interest in the use of ethotoin … limited the use of ethotoin is its 5 hr t1/…
Number of citations: 8 ascpt.onlinelibrary.wiley.com
J Næstoft, EF Hvidberg, O Sjö - Clinical and Experimental …, 1976 - Wiley Online Library
… : the total plasma ethotoin clearance … ethotoin metabolites and unchanged ethotoin during the same periods in urine, and finally the total content of metabolites and unchanged ethotoin …
Number of citations: 9 onlinelibrary.wiley.com
KH DUDLEY, DL BIUS, TC BUTLER - Journal of Pharmacology and …, 1970 - Citeseer
Durnay, KENNKrH H., Dauzi L. Bins aim Tnoius C. BUTLER: Metabolic fates of 3-ethyl-5-phenylhydantoin(ethotoin, Peganone), 3-methyl-5-phenylhydantoin and 5-phenylhydan-toin. J. …
Number of citations: 49 citeseerx.ist.psu.edu
CM Gruber Jr, JT Brock, M Dyken… - Clinical Pharmacology …, 1962 - Wiley Online Library
… doses of diphenylhydantoin and ethotoin, there was an inverse relationship between dose … The reverse slopes with ethotoin and with diphenylhydantoin, when the dose was increased …
Number of citations: 30 ascpt.onlinelibrary.wiley.com
AS Geneidi, AA Ali, RB Salama - Journal of Pharmaceutical …, 1978 - Wiley Online Library
The influence of two linear polymers, polyethylene glycol 6000 and povidone 25,000, on the dissolution rate of three poorly soluble drugs, nitrofurantoin, ethotoin, and coumarin, was …
Number of citations: 30 onlinelibrary.wiley.com
BH KORBERLY, TJ MRAZIK… - American Journal of …, 1981 - jamanetwork.com
… ethotoin, and the dosage that was used ranged from 500 mg to 5 g daily. In this communication, we review our experience with ethotoin … ethotoin and the advan¬ tages, if any, of ethotoin …
Number of citations: 3 jamanetwork.com

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